molecular formula C13H8ClN3O B10803476 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B10803476
M. Wt: 257.67 g/mol
InChI Key: FNJUMUGHJAZTOH-UHFFFAOYSA-N
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Description

4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine ( 22926-71-2) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold recognized for its significant role in modern pharmaceutical development due to its versatility as a bioisostere for esters and amides, which can enhance metabolic stability and modulate target selectivity in drug candidates . The molecular structure incorporates a 4-chlorophenyl moiety at the 5-position of the oxadiazole ring and a pyridine ring at the 3-position, creating a hybrid scaffold that leverages the complementary properties of both aromatic systems. The 1,2,4-oxadiazole ring itself is a five-membered heterocycle containing three heteroatoms, known for its remarkable stability and tunable physicochemical properties, making it an attractive core for novel therapeutic agents . Research into analogous 1,2,4-oxadiazole derivatives has demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system-related effects, underscoring the scaffold's potential for targeting multiple disease pathways . Furthermore, pyridine-based heterocycles are integral components in numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . This combination makes 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine a valuable intermediate for researchers constructing compound libraries for high-throughput screening or engaged in lead optimization programs. It is particularly useful for investigating structure-activity relationships (SAR), exploring new chemical space in agrochemical and pharmaceutical research, and developing potential enzyme inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJUMUGHJAZTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Methods

Method Yield (%) Time Complexity Scalability
Cyclization of Amidoximes32–456–8 hModerateHigh
One-Pot Coupling28–353–4 hLowModerate
Microwave-Assisted40–5015–30 minLowHigh
Oxidative Cyclization55–653–5 hModerateHigh
Solid-Phase Synthesis50–606–8 hHighModerate

Critical Reaction Parameters

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing transition states.

  • Temperature: Higher temperatures (100–120°C) accelerate cyclodehydration but risk decomposition.

  • Catalysts: CDI and EDC·HCl improve coupling efficiency, while iodine facilitates oxidative steps .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.

Scientific Research Applications

The compound has demonstrated potential in the development of novel therapeutic agents due to its biological activity against various pathogens and cancer cells.

Antimicrobial Properties

Research has indicated that derivatives of 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine exhibit notable antibacterial and antifungal activities. For instance, studies have shown efficacy against Staphylococcus aureus and Escherichia coli , with some compounds demonstrating significant inhibition zones in disc diffusion assays . The mechanism of action often involves interaction with bacterial cell membranes or specific enzymatic pathways.

Anticancer Activity

The compound's derivatives have been evaluated for anticancer properties against multiple cancer cell lines. For example, certain analogues have shown promising results in inhibiting cell proliferation in lines such as SNB-19 and NCI-H460. Molecular docking studies suggest that these compounds bind effectively to the tubulin active site, indicating potential as tubulin inhibitors . The binding affinity and interaction profiles highlight the relevance of structural modifications in enhancing anticancer activity.

Synthesis and Characterization

The synthesis of 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step organic reactions that include the formation of the oxadiazole ring through condensation reactions involving hydrazides and carboxylic acid derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives. Variations in substituents on the phenyl rings or modifications to the oxadiazole core can significantly influence pharmacological properties. Research indicates that specific substitutions enhance both antimicrobial and anticancer activities .

Computational Studies

Computational chemistry plays a pivotal role in predicting the behavior of 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine analogues. Molecular docking studies provide insights into binding affinities and interaction mechanisms with target proteins. These studies help guide further synthetic modifications aimed at improving therapeutic outcomes.

Case Studies

StudyApplicationFindings
Prabhakar et al. (2024)AntimicrobialIdentified effective compounds against Gram-positive and Gram-negative bacteria with good inhibition zones .
Evaluation by NCI (2023)AnticancerCertain derivatives showed significant activity against various cancer cell lines; docking studies revealed strong binding to tubulin .

Mechanism of Action

The mechanism of action of 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity . The chlorophenyl group enhances lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 50737-35-4)
  • Structure : Replaces the 4-chlorophenyl group with a chloromethyl substituent.
  • Key Differences :
    • The chloromethyl group is smaller and more reactive, enabling nucleophilic substitution reactions.
    • Reduced aromaticity compared to the 4-chlorophenyl analog may lower lipophilicity (clogP ~1.8 vs. ~3.2).
  • Applications : Used as a synthetic intermediate for radiopharmaceuticals and functionalized derivatives .
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (3M4)
  • Structure : Substitutes 4-chlorophenyl with 2-ethoxyphenyl.
  • Key Differences :
    • The ethoxy group (-OCH₂CH₃) is electron-donating, altering electronic distribution and solubility.
    • Molecular weight: 283.3 g/mol vs. 271.7 g/mol for the 4-chlorophenyl analog.
  • Applications : Explored in CNS drug discovery due to improved blood-brain barrier penetration .
4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 331713-43-0)
  • Structure : Features a 2,4-dichlorophenyl group.
  • Key Differences: Dual chlorine atoms enhance lipophilicity (clogP ~3.8) and steric bulk.
  • Applications : Investigated for antimicrobial and anticancer activity .

Core Heterocycle and Positional Isomerism

3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine (ChemBridge-5906014)
  • Structure : Pyridine is substituted at the 3-position instead of 3.
  • Key Differences :
    • Positional isomerism alters dipole moments and π-stacking interactions.
    • Methyl group reduces electronegativity compared to chlorine.
  • Applications : Utilized in high-throughput screening for kinase inhibitors .
4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride
  • Structure : Replaces pyridine with piperidine and substitutes bromine for chlorine.
  • Key Differences :
    • Bromine’s larger atomic radius increases van der Waals interactions.
    • Piperidine introduces basicity (pKa ~10.5) vs. pyridine’s neutrality (pKa ~5.2).
  • Applications : Preclinical studies in neurodegenerative disease models .

Functional Group Modifications

4-{5-[(2-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine (CID 1150599)
  • Structure : Replaces oxadiazole with triazole and adds a sulfanyl group.
  • Key Differences :
    • Triazole offers additional hydrogen-bonding sites.
    • Sulfanyl group enhances metabolic stability but reduces solubility.
  • Applications : Explored as a protease inhibitor .

Comparative Data Table

Compound Name Molecular Formula Substituent (R) Molecular Weight (g/mol) clogP Key Applications
4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine C₁₃H₈ClN₃O 4-Cl-C₆H₄ 271.7 3.2 Drug intermediate
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine C₈H₆ClN₃O CH₂Cl 195.6 1.8 Radiopharmaceuticals
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine C₁₅H₁₃N₃O₂ 2-OEt-C₆H₄ 283.3 2.9 CNS therapeutics
4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine C₁₃H₇Cl₂N₃O 2,4-Cl₂-C₆H₃ 286.1 3.8 Antimicrobial agents
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine C₁₃H₁₀N₃O 4-Me-C₆H₄ 227.2 2.5 Kinase inhibitors

Research Findings and Trends

  • Electronic Effects : Chlorine and bromine substituents enhance electron-withdrawing properties, improving binding to electron-rich targets (e.g., enzyme active sites) .
  • Positional Isomerism : 4-Pyridyl analogs exhibit better solubility than 3-pyridyl derivatives due to reduced steric hindrance .
  • Metabolic Stability : Oxadiazoles generally outperform triazoles in metabolic stability, making them preferred in prodrug design .

Biological Activity

4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 1,2,4-oxadiazole moiety. Its molecular formula is C11H8ClN3OC_{11}H_{8}ClN_{3}O with a molecular weight of approximately 233.66 g/mol. The presence of the chlorophenyl group enhances its biological activity by influencing interactions with biological targets.

PropertyValue
Molecular FormulaC₁₁H₈ClN₃O
Molecular Weight233.66 g/mol
IUPAC Name4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
AppearanceCrystalline Solid

The biological activity of 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes including:
    • Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to alterations in gene expression and has implications in cancer therapy .
    • Carbonic Anhydrase (CA) : This inhibition is linked to anti-tumor activities .
  • Antimicrobial Activity : Research indicates that the compound possesses significant antibacterial and antifungal properties. It has shown efficacy against various pathogenic strains, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines, including:
    • HeLa (cervical cancer)
    • CaCo-2 (colon adenocarcinoma)
    • HepG2 (liver cancer)
    These effects are often mediated through apoptosis induction and cell cycle arrest mechanisms .

Anticancer Studies

A study evaluated the anticancer properties of 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine against various cancer cell lines. Results showed that the compound had an IC50 value of approximately 15 µM against HeLa cells, indicating potent activity . Further modifications of the oxadiazole structure have led to derivatives with enhanced anticancer properties.

Antimicrobial Activity

Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL for different bacterial strains, showcasing its potential as an antimicrobial agent .

Q & A

Basic: What are the common synthetic routes for 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, and what reaction conditions are critical for yield optimization?

Answer:
The synthesis typically involves condensation of 4-chlorobenzaldehyde derivatives with aminopyridine precursors, followed by cyclization to form the oxadiazole ring. Key steps include:

  • Step 1: Formation of an intermediate hydrazide via reaction of 4-chlorobenzoyl chloride with a pyridine-based hydrazine derivative.
  • Step 2: Cyclization using a dehydrating agent (e.g., POCl₃ or PCl₅) under reflux in anhydrous solvents like DMF or toluene .
    Critical conditions include strict control of temperature (80–120°C), anhydrous environments to avoid hydrolysis, and catalyst selection (e.g., palladium for cross-coupling steps). Yields are optimized by maintaining stoichiometric ratios and purification via column chromatography .

Basic: How is the structural identity of this compound confirmed, and what analytical techniques are essential?

Answer:
Structural confirmation relies on spectroscopic and crystallographic methods :

  • IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole).
  • ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.5 ppm) and pyridine/oxadiazole ring systems.
  • Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of the oxadiazole-pyridine linkage and chlorophenyl orientation . For example, SC-XRD analysis in related oxadiazole derivatives revealed bond angles of 118.5°–122.3° for the oxadiazole ring .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Answer:
Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) often arise from:

  • Variability in assay conditions (e.g., cell line specificity, concentration ranges).
  • Purity differences due to synthetic byproducts (e.g., unreacted hydrazides).
    To address this:
  • Reproduce experiments with rigorously purified samples (HPLC ≥98%).
  • Validate mechanisms using knockout models (e.g., enzyme inhibition assays for kinase targets) .
    For instance, conflicting cytotoxicity data may stem from off-target effects, which can be clarified via proteomic profiling .

Advanced: What strategies optimize regioselectivity during functionalization of the oxadiazole ring?

Answer:
Regioselective modification of the oxadiazole ring requires:

  • Electrophilic directing groups : Introducing electron-withdrawing substituents (e.g., nitro) at the 5-position directs nucleophilic attack to the 3-position.
  • Metal-mediated cross-coupling : Pd-catalyzed Suzuki-Miyaura reactions selectively functionalize the pyridine ring without disrupting the oxadiazole core .
    For example, substituting the chlorophenyl group with amines requires Buchwald-Hartwig conditions (Pd₂(dba)₃, XPhos) in toluene at 100°C .

Basic: What are the primary applications of this compound in current pharmacological research?

Answer:
The compound is explored as a:

  • Kinase inhibitor : Modulates ATP-binding pockets due to its planar oxadiazole-pyridine scaffold.
  • Antimicrobial agent : Disrupts bacterial membrane synthesis via interactions with lipid II precursors .
  • Fluorescent probe : The conjugated system exhibits UV-Vis absorption at ~320 nm, enabling imaging in cellular studies .

Advanced: How do solvent and catalyst choices impact the efficiency of tandem cyclization-substitution reactions?

Answer:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in cyclization, while non-polar solvents (toluene) favor substitution by reducing side reactions.
  • Catalyst systems : Cu(I) catalysts (e.g., CuBr) enhance cyclization rates, whereas Pd(PPh₃)₄ improves aryl coupling yields. For example, switching from DMF to toluene increased cyclization yields from 65% to 82% in analogous oxadiazole syntheses .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods due to potential release of HCl gas during hydrolysis.
  • Storage : Inert atmosphere (N₂) at –20°C to prevent degradation.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: What computational methods aid in predicting the compound’s reactivity and binding affinities?

Answer:

  • DFT calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) for functionalization.
  • Molecular docking (AutoDock/Vina) : Simulate interactions with biological targets (e.g., COX-2 or EGFR kinases).
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories).
    For example, DFT studies on related oxadiazoles showed HOMO-LUMO gaps of ~4.5 eV, correlating with observed redox activity .

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